molecular formula C9H9ClN2S B12960285 Benzo[b]thiophene-5-carboximidamide hydrochloride

Benzo[b]thiophene-5-carboximidamide hydrochloride

Katalognummer: B12960285
Molekulargewicht: 212.70 g/mol
InChI-Schlüssel: ASYMQIQTINELAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene-5-carboximidamide hydrochloride is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene derivatives typically involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is known for its efficiency and versatility, allowing the formation of various substituted benzothiophenes . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene-5-carboximidamide hydrochloride are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophene-5-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophenes with different properties and applications .

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophene-5-carboximidamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzo[b]thiophene-5-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[b]thiophene-5-carboximidamide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H9ClN2S

Molekulargewicht

212.70 g/mol

IUPAC-Name

1-benzothiophene-5-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N2S.ClH/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;/h1-5H,(H3,10,11);1H

InChI-Schlüssel

ASYMQIQTINELAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CS2)C=C1C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.